Kaempferol-3-gluco-7-rhamnoside
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Overview
Description
(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol is a natural product found in Lathyrus sativus, Ostericum sieboldii, and other organisms with data available.
Scientific Research Applications
Solubility Studies
Research has investigated the solubility of similar compounds in various solvent mixtures. For instance, Gong et al. (2012) studied the solubility of saccharides including (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal hydrate in ethanol-water solutions, observing increased solubility with rising temperature but decreased solubility with increasing ethanol mass fraction (Gong, Wang, Zhang, & Qu, 2012).
Structural and Spectroscopic Analysis
Aydın & Özpozan (2020) conducted a study on a structurally similar compound, focusing on its conformational, spectroscopic properties, and vibrational analysis using DFT methods. This work is crucial for understanding the physical and chemical characteristics of such compounds (Aydın & Özpozan, 2020).
Synthesis Approaches
Liu, Li, & Lu (2008) developed a synthesis method for a compound with a similar structure, emphasizing the avoidance of undesired isomers and the efficiency of the synthesis process. This research provides insights into the synthetic routes that could be applicable to the compound (Liu, Li, & Lu, 2008).
Density and Viscosity of Aqueous Solutions
Zhu, Ma, & Zhou (2010) explored the densities and viscosities of sugar alcohol aqueous solutions, including compounds similar to the one of interest. Their findings offer valuable data on the physical properties of these solutions, which can be essential for various applications (Zhu, Ma, & Zhou, 2010).
Properties
CAS No. |
2392-95-2 |
---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1 |
InChI Key |
JZMDHNZJOZUDLG-QVBRAHCHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Synonyms |
7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-3-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Kaempferol 3-O-β-D-glucopyranoside 7-O-α-L-rhamnopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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